4-[(4-Methoxyphenyl)sulfanyl]aniline
CAS No.: 14453-85-1
Cat. No.: VC8395762
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14453-85-1 |
|---|---|
| Molecular Formula | C13H13NOS |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)sulfanylaniline |
| Standard InChI | InChI=1S/C13H13NOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9H,14H2,1H3 |
| Standard InChI Key | AQVVQTSIDWYIBE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SC2=CC=C(C=C2)N |
| Canonical SMILES | COC1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Introduction
4-[(4-Methoxyphenyl)sulfanyl]aniline is an organic compound characterized by the presence of a sulfanyl group attached to an aniline structure. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Availability and Suppliers
This compound is available from chemical suppliers such as EvitaChem and Biosynth, indicating its accessibility for research and development purposes .
Synthesis Methods
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline typically involves the formation of a sulfide bond between the appropriate phenyl sulfide and aniline derivatives. This can be achieved through various methods, including nucleophilic substitution reactions or cross-coupling reactions under suitable conditions.
Pharmaceutical Applications
Compounds with similar structures to 4-[(4-Methoxyphenyl)sulfanyl]aniline are often explored for their potential in medicinal chemistry, including antiviral and anticancer activities. The presence of aromatic rings and functional groups can facilitate interactions with biological targets such as enzymes or receptors.
Material Science Applications
The compound's unique structure may also be of interest in material science for the development of new materials with specific optical or electrical properties.
Spectroscopic Data
-
NMR Spectroscopy: Useful for determining the structure and purity of the compound.
-
IR Spectroscopy: Helps identify functional groups present in the molecule.
Biological Activity
While specific biological activity data for 4-[(4-Methoxyphenyl)sulfanyl]aniline may be limited, compounds with similar structures have shown potential in various biological assays, including antiviral and anticancer screenings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume